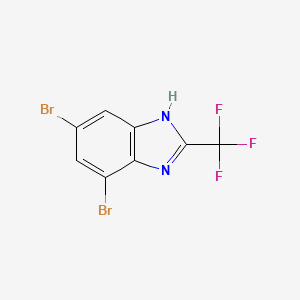
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound with the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of 343.926 . This compound is part of the benzimidazole family, which is known for its significant biological activity and its role in medicinal chemistry
Preparation Methods
The synthesis of benzimidazole derivatives, including 4,6-dibromo-2-(trifluoromethyl)-, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For this specific compound, the synthesis can be achieved by reacting 4,5-dibromo-1,2-phenylenediamine with trifluoroacetic acid or its derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify its structure.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and protein receptors, influencing their activity and leading to biological effects . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- include:
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- stands out for its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has the molecular formula C8H3Br2F3N2 and a molecular weight of approximately 343.93 g/mol. The presence of two bromine atoms and a trifluoromethyl group enhances its solubility and stability, making it suitable for various biological applications. Its crystalline solid form exhibits a high density of 2.136 g/cm³ and a boiling point around 373.3°C .
Biological Activities
Research indicates that benzimidazole derivatives possess a wide range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.78 to 50 µg/ml . In contrast, Gram-negative bacteria exhibited higher resistance levels.
- Antifungal Properties : Benzimidazole derivatives are noted for their antifungal activities. The structural modifications provided by bromine and trifluoromethyl groups enhance their efficacy against fungal pathogens .
- Antiparasitic Activity : Some studies suggest that benzimidazole derivatives can act as effective anthelmintics in veterinary medicine . The compound's specific substitution pattern contributes to its distinct biological activity compared to other benzimidazole derivatives.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various benzimidazole derivatives, including Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- | C8H3Br2F3N2 | Two bromine atoms and one trifluoromethyl group | Antimicrobial, antifungal, antiparasitic |
| Benzimidazole, 4,6-dichloro-2-(trifluoromethyl) | C8H3Cl2F3N2 | Contains chlorine instead of bromine | Antimicrobial |
| Benzimidazole, 5-bromo-2-(trifluoromethyl) | C8H5BrF3N2 | Bromination at a different position | Antibacterial |
Case Studies
Properties
CAS No. |
6609-53-6 |
|---|---|
Molecular Formula |
C8H3Br2F3N2 |
Molecular Weight |
343.93 g/mol |
IUPAC Name |
4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
IPVBKOUKUCKNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















